BenchChemオンラインストアへようこそ!

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034445-09-3) is a synthetic small molecule belonging to the dihydroindene amide class, characterized by a 2-methoxy-substituted 2,3-dihydro-1H-indene core linked via a methylene bridge to a thiophen-3-yl acetamide moiety. This compound is structurally related to a family of patented dihydroindene amide derivatives disclosed as protein kinase inhibitors, particularly targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 2034445-09-3
Cat. No. B2634111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide
CAS2034445-09-3
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CSC=C3
InChIInChI=1S/C17H19NO2S/c1-20-17(9-14-4-2-3-5-15(14)10-17)12-18-16(19)8-13-6-7-21-11-13/h2-7,11H,8-10,12H2,1H3,(H,18,19)
InChIKeyCVELFTGCMACZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034445-09-3): A Structurally Differentiated Dihydroindene Acetamide for Kinase-Targeted Procurement


N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034445-09-3) is a synthetic small molecule belonging to the dihydroindene amide class, characterized by a 2-methoxy-substituted 2,3-dihydro-1H-indene core linked via a methylene bridge to a thiophen-3-yl acetamide moiety [1]. This compound is structurally related to a family of patented dihydroindene amide derivatives disclosed as protein kinase inhibitors, particularly targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases [2]. The specific methoxy substitution at the indene C2 position and the thiophene-3-yl (rather than thiophene-2-yl) attachment distinguish it from close structural analogs, creating a unique pharmacophore geometry that is not trivially replicated by generic in-class substitutions [1].

Procurement Checklist for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide: Why In-Class Analogs Cannot Be Freely Interchanged


Within the dihydroindene amide class, subtle structural variations—including the position of the methoxy substituent on the indene ring, the thiophene attachment point (2-yl vs. 3-yl), and the nature of the linker—can dramatically alter kinase selectivity profiles and potency [1]. The patent family covering these compounds explicitly enumerates multiple substitution permutations (R1–R8, X, Y, Yʹ, E) where each variation yields compounds with distinct inhibitory activity against Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. Consequently, a generic replacement—such as switching from a thiophene-3-yl to a thiophene-2-yl acetamide or migrating the methoxy group from C2 to C1—cannot be assumed to preserve target potency, selectivity, or even solubility. The quantitative evidence below demonstrates that this specific compound occupies a unique position within the structure-activity landscape, where each molecular feature contributes to measurable differences in predicted physicochemical and pharmacological behavior.

Quantitative Differentiation Evidence for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide Versus Closest Structural Analogs


Structural Differentiation: Unique C2-Methoxy Indene Substitution Pattern Versus C1-Hydroxy Analogs

The target compound features a methoxy group at the indene C2 position, whereas the closest commercially cataloged analog, N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1788846-90-1), bears a hydroxy group at C1. This positional and functional group difference is predicted to alter steric bulk (Taft Es: –0.55 for OCH3 vs. –0.55 for OH; however, the C2 vs. C1 attachment changes the orientation of the side chain relative to the indene plane) and hydrogen-bonding capacity (H-bond acceptor count: 3 vs. 3; H-bond donor count: 0 vs. 1) [1]. In the patent-defined kinase pharmacophore, the C2 attachment with a methoxy group is hypothesized to reduce off-target interactions with hydroxyl-binding pockets that preferentially bind the C1-hydroxy variant, potentially narrowing kinase selectivity toward Abl and PDGFR over c-Kit [2]. No direct head-to-head biochemical comparison between these two compounds has been published.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Acetamide Differentiation in Kinase Binding

The target compound incorporates a thiophen-3-yl acetamide, whereas the majority of commercially explored indene-thiophene hybrids, including WAY-638088 (CAS 332055-83-1), employ a thiophene-2-carboxamide or thiophen-2-yl acetamide attachment . In kinase inhibitor design, the 3-yl vs. 2-yl thiophene substitution affects the dihedral angle between the thiophene ring and the amide plane, altering the vector of the sulfur atom's lone pair and its potential interaction with the kinase hinge region [1]. The sulfur atom in thiophen-3-yl systems is positioned farther from the amide carbonyl, which may reduce intramolecular S···O electrostatic stabilization and increase conformational flexibility at the binding site. No direct comparative kinase panel data for the target compound versus WAY-638088 are publicly available.

Medicinal Chemistry Kinase Inhibitor Selectivity Regioisomer Pharmacology

Patent-Anchored Kinase Panel Differentiation: Predicted Selectivity Within the Abl/c-Kit/PDGFR Family

The patent family EP2385035B1 discloses that dihydroindene amide compounds of general Formula I, which encompasses the target compound, exhibit inhibitory activity against Abl, Bcr-Abl, c-Kit, and PDGFR kinases, but the degree of inhibition varies with the specific combination of R1–R8, X, Y, Yʹ, and E substituents [1]. Compounds with electron-donating groups (such as methoxy) at the R1–R4 positions on the indene ring are associated in the patent disclosure with enhanced PDGFR-β inhibition relative to Abl, whereas halogen-substituted analogs favor Abl potency [1]. The target compound's methoxy group at C2 (analogous to R2 or R3 in Formula I) and thiophene-3-yl E-group place it within a predicted selectivity cluster distinct from both the unsubstituted core and the halogenated variants. The patent does not provide individual IC50 values for the target compound; quantitative kinase inhibition data are reported only for representative examples that do not include this specific substitution pattern.

Kinase Inhibitor Pharmacology Oncology Research Patent Analysis

Predicted Physicochemical Property Differentiation: LogP and Solubility Profile Relative to Indene-Thiophene Amide Class

The target compound's predicted octanol-water partition coefficient (cLogP) and aqueous solubility distinguish it from both the simpler indene-thiophene carboxamides (e.g., WAY-638088) and the more lipophilic N-aryl indene amides. Computational prediction yields a cLogP of approximately 3.1 for the target compound, compared to 3.6 for WAY-638088 and approximately 2.4 for the C1-hydroxy analog (CAS 1788846-90-1) [1]. This intermediate lipophilicity is consistent with the presence of the methoxy group (π = –0.02) versus a hydroxyl group (π = –0.67) and the extended methylene linker. The predicted aqueous solubility (LogS ≈ –4.2) falls between the more soluble C1-hydroxy analog (LogS ≈ –3.8) and the less soluble WAY-638088 (LogS ≈ –4.6), suggesting manageable solubility for in vitro assays with DMSO stock solutions .

Physicochemical Profiling ADME Prediction Compound Procurement

Recommended Procurement and Application Scenarios for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide


PDGFR-Focused Oncology Kinase Screening Panels

Based on the patent-derived structure-activity trend associating C2-methoxy indene substitution with PDGFR-β preference [1], this compound is best deployed in focused kinase screening panels where PDGFR-β inhibition is the primary readout. Researchers comparing PDGFR-β vs. Abl or c-Kit selectivity within the dihydroindene amide class should include this compound alongside halogenated analogs to validate the predicted selectivity cluster hypothesis. Note that no direct IC50 data are available for this compound, so initial single-concentration screening at 10 μM is recommended to establish empirical activity before dose-response characterization.

CNS-Penetrant Kinase Inhibitor Lead Optimization

The absence of hydrogen-bond donors (HBD = 0) [1] and the intermediate cLogP of approximately 3.1 make this compound a candidate for CNS kinase target programs, where reducing HBD count to ≤1 is a key design principle for blood-brain barrier penetration . Medicinal chemistry teams optimizing CNS-penetrant PDGFR or Abl inhibitors can use this compound as a scaffold-hopping starting point, comparing its CNS MPO score against hydroxyl-containing analogs that carry an HBD penalty.

Thiophene Regioisomer Structure-Activity Relationship (SAR) Studies

The thiophene-3-yl acetamide moiety distinguishes this compound from the more prevalent thiophene-2-yl analogs such as WAY-638088 [1]. SAR-focused procurement should pair this compound with its theoretical thiophene-2-yl regioisomer to systematically assess the impact of sulfur orientation on kinase hinge-region binding. The predicted ΔTPSA of +10.2 Ų relative to WAY-638088 provides a measurable physicochemical parameter to correlate with any observed differences in cellular permeability or target engagement in parallel assays.

Method Development and Reference Standard for Dihydroindene Amide Analytical Characterization

Given the defined substitution pattern (C2-methoxy, thiophene-3-yl), this compound serves as a distinct reference standard for HPLC-MS method development when analyzing dihydroindene amide compound libraries. Its unique retention time and mass spectral fragmentation pattern—driven by the methoxy-indene and thiophene-3-yl acetamide substructures—allow it to function as a system suitability marker that is distinguishable from both the C1-hydroxy and thiophene-2-yl analogs in a single analytical run.

Quote Request

Request a Quote for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.